Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group, a fluoro-methylphenyl group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-fluoro-2-methylbenzonitrile, which is then subjected to a series of reactions to introduce the piperidine ring and the tert-butyl ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The fluoro-methylphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro-methylphenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the piperidine ring and tert-butyl ester group contribute to its overall stability and reactivity. These interactions can modulate various biological processes, making the compound a valuable tool in research and development .
Comparison with Similar Compounds
Similar Compounds
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound shares the fluoro-phenyl group but has different substituents and functional groups.
4,4’-Di-tert-butyl-2,2’-bipyridinium trifluoromethanesulfonate: Another compound with tert-butyl groups, but with a different core structure and applications
Uniqueness
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
1354951-71-5 |
---|---|
Molecular Formula |
C17H22FNO3 |
Molecular Weight |
307.36 g/mol |
IUPAC Name |
tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO3/c1-11-9-12(18)5-6-13(11)14-7-8-19(10-15(14)20)16(21)22-17(2,3)4/h5-6,9,14H,7-8,10H2,1-4H3 |
InChI Key |
BWDWDKRDUFJOCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CCN(CC2=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.